N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a pyrazole moiety, which contributes to its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline-2-carboxylic acid, which is then coupled with a pyrazole derivative under specific conditions. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or quinoxaline rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide
- N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxylate
- N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxylamide
Uniqueness
This compound stands out due to its specific combination of a quinoxaline core and a pyrazole moiety, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c1-25-12(8-15(24-25)16-10-19-6-7-20-16)9-22-18(26)17-11-21-13-4-2-3-5-14(13)23-17/h2-8,10-11H,9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUXOMRWWRRNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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